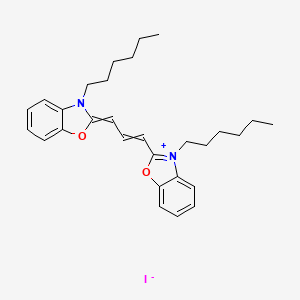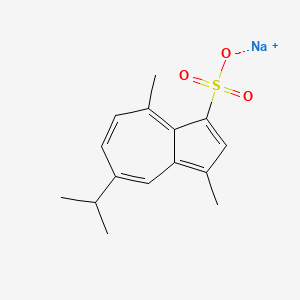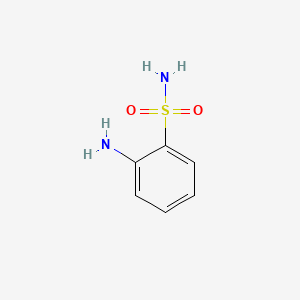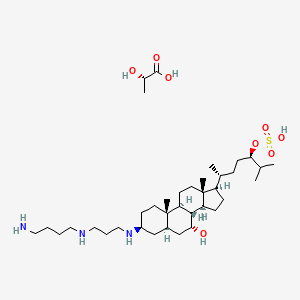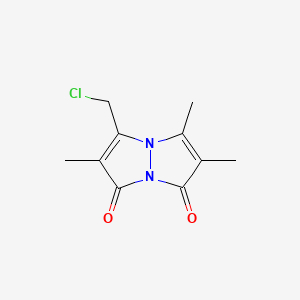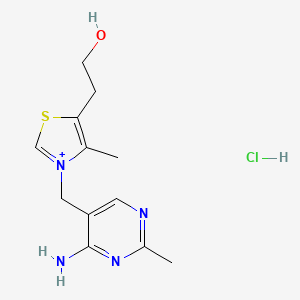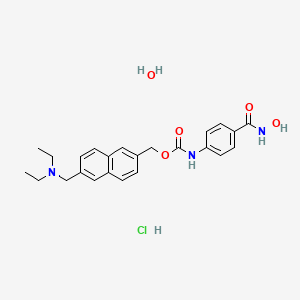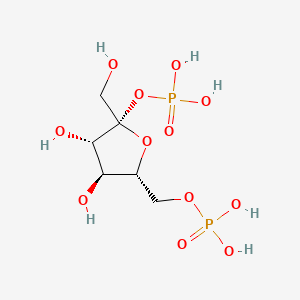
Pipendoxifene hydrochloride
Übersicht
Beschreibung
Pipendoxifene hydrochloride is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential use in breast cancer treatment. It is a non-steroidal compound that selectively binds to estrogen receptors and has both agonist and antagonist effects.
Wissenschaftliche Forschungsanwendungen
Selective Estrogen Receptor Modulator (SERM)
Pipendoxifene hydrochloride, a nonsteroidal 2-phenyl indole, is a selective estrogen receptor modulator (SERM). It works by antagonizing the binding of estradiol to estrogen receptor alpha (ER alpha), thus interfering with ER alpha-mediated gene expression and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. Its intrinsic estrogenic activity varies depending on the tissue types (2020).
Treatment of Breast Cancer
Pipendoxifene has been identified for its potential in treating metastatic breast cancer. It exhibits a preclinical pharmacological profile as a SERM, which is effective against certain forms of breast carcinoma due to its hormonal manipulation capabilities (Sorbera, Castaǹer, & Silvestre, 2002).
Antiosteoporotic Agent
Raloxifene hydrochloride, a related compound, is an effective drug for treating invasive breast cancer and osteoporosis in post-menopausal women. It is known for its poor oral bioavailability, and recent research has focused on improving this through various drug delivery systems, which could also be applicable to Pipendoxifene (Mahmood, Taher, & Mandal, 2014).
Drug Quality Control Studies
A high-performance liquid chromatography (HPLC) method was developed for detecting raloxifene hydrochloride, which could be relevant for Pipendoxifene's quality control due to the similarity in their chemical structure (Trontelj, Vovk, Bogataj, & Mrhar, 2005).
Environmental Fate and Chemistry
Studies on raloxifene hydrochloride's environmental fate and chemistry, due to its excretion through feces and potential discharge into waste treatment systems, provide insights that could be applicable to Pipendoxifene, given their chemical similarities (Teeter & Meyerhoff, 2002).
Treatment of Uterine Leiomyomas
Research indicates that raloxifene hydrochloride, when combined with GnRH analogue, shows potential in reducing leiomyoma sizes, suggesting a similar application for Pipendoxifene in gynecological conditions (Palomba et al., 2002).
Nanotechnology Applications
Nanotechnology-based formulations, such as nanoemulsions, nanoemulsion liquid preconcentrates, and lipidic nano-sized emulsomes, have been developed for raloxifene hydrochloride to enhance its bioavailability, solubility, and antitumor activity. This suggests potential for similar applications in the delivery and efficacy improvement of Pipendoxifene (Elsheikh et al., 2012; Aldawsari et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKCMRKZNTXMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pipendoxifene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



